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Compound of Interest

Compound Name: 3-Methyl-4-phenylcinnoline
CAS No.: 21039-71-4
Cat. No.: B3060301
Get Quote
. J

Executive Summary

o Compound: 3-Methyl-4-phenyicinnoline

e CAS Registry Number: 21039-71-4

e Molecular Formula:

¢ Molecular Weight: 220.27 g/mol

o Appearance: Typically a pale yellow to tan crystalline solid.

» Significance: Used as a model substrate for studying peri-interactions in 1,2-diazines and as
a scaffold in the development of antimicrobial and antitumor agents.

Chemical Structure & Synthesis Context

Understanding the synthesis is prerequisite to spectral analysis, as specific impurities
(unreacted diazonium salts or solvent residues) often contaminate the spectra.
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Primary Synthesis Route (Widman-Stoermer): The standard preparation involves the

diazotization of 1-(2-aminophenyl)-1-phenylprop-1-ene followed by intramolecular cyclization.

Synthesis Workflow (Graphviz)
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Caption: Widman-Stoermer cyclization pathway yielding the target cinnoline scaffold.

Spectroscopic Data Profile

The following tables summarize the characteristic signals. Note that chemical shifts may vary

slightly (

ppm) depending on solvent concentration and temperature.

A. Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (

) Reference: TMS (0.00 ppm)[1]

H NMR Data (400 MHz)

© 2026 BenchChem. All rights reserved.

2/10

Tech Support


https://www.benchchem.com/product/b3060301/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-3-methyl-4-phenylcinnoline
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060301?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Shift (
Position
ppm)

Multiplicity Integration

Assignment
Logic &
Causality

Me-3 2.78-2.85

Singlet (s) 3H

Diagnostic
Signal. The
methyl group at
C3is deshielded
by the adjacent
aromatic nitrogen
but shielded
relative to a
methyl on a

pyridinium ring.

H-8 8.55 - 8.65

Doublet (d) 1H

Deshielded Peri-
Proton. H-8
experiences
strong
anisotropic
deshielding from
the adjacent
N=N lone pair.
This is the most

downfield signal.

Ph-4 7.45 -7.60

Multiplet (m) 5H

The phenyl ring
at C4 is likely
twisted out of
plane due to
steric clash with
H-5 and Me-3,
appearing as a

broad multiplet.

H-5 7.70-7.85

Doublet/Multiplet ~ 1H

H-5 is sterically
crowded by the
C4-Phenyl
group. This
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"buttressing
effect" often
causes a slight
downfield shift
compared to
unsubstituted

cinnoline.

Overlapping
aromatic signals
H-6, H-7 7.65-7.80 Multiplet (m) 2H typical of the

fused benzo-ring

system.
C NMR Data (100 MHZ)
Shift (
Carbon Type Assignment
ppm)
Aliphatic 235-24.5 at C3. Distinct high-field signal.
Complex region containing C5,
Aromatic CH 120.0 - 132.0 C6, C7, C8 and Phenyl
carbons.
C3 and C4. C3 is deshielded
Quaternary 150.0 - 155.0 ) )
by the adjacent Nitrogen.
C8a. Bridgehead carbon
Quaternary 145.0 - 148.0

adjacent to Nitrogen.

B. Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI+
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m/z (Mass-to- )
Intensity
Charge)

Fragment Identity

Mechanistic
Explanation

220 100% (Base)

Molecular ion. Highly
stable aromatic

heterocycle.

192 ~40-60%

Characteristic Loss.
Extrusion of molecular

nitrogen (

) from the cinnoline
ring to form a
fluorene-like or
biphenylene-type
radical cation (

).

191 ~20-30%

Further loss of a
hydrogen atom from
the rearranged

carbocycle.

115 ~15%

Typical aromatic
fragment (indenyl
cation) resulting from

deep fragmentation.

Fragmentation Pathway (Graphviz)
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Molecular lon
[M]+ m/z 220

Diaza-extrusion

Radical Cation
[C15H12]+ m/z 192
(Fluorene-like)

Rearrangement

Cation
[C15H11]+ m/z 191
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Caption: Primary fragmentation pathway showing the characteristic loss of nitrogen (N2).

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)
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Wavenumber ( Functional Group

Intensity .

) Assignment
3030 - 3060 Weak C-H Stretch (Aromatic).

C-H Stretch (Aliphatic).

Attributable to the methyl
2920 - 2960 Weak group (

)[2]

) C=N Stretch. Characteristic of

1610 - 1630 Medium

the cinnoline diazine ring.

C=C Stretch (Aromatic).
1570 - 1590 Strong Skeletal vibrations of the

phenyl and benzo-rings.

C-H Out-of-Plane Bending.

Diagnostic of mono-substituted
690 - 760 Strong phenyl (C4 substituent) and

ortho-disubstituted benzene

(cinnoline core).

Experimental Protocols for Validation
Protocol 1: NMR Sample Preparation

» Objective: Obtain high-resolution spectra free from concentration broadening.
» Procedure:

o Weigh 5-10 mg of 3-Methyl-4-phenylcinnoline into a clean vial.

o Add 0.6 mL of

(99.8% D) containing 0.03% TMS.

o Filter the solution through a cotton plug into a 5mm NMR tube to remove undissolved
micro-particulates.
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o Acquisition: Run at 298 K. Set relaxation delay (
) to

seconds to ensure accurate integration of the methyl singlet vs. aromatic protons.

Protocol 2: Mass Spectrometry Verification

o Objective: Confirm the nitrogen extrusion pattern.

e Procedure:
o Prepare a 10 ppm solution in Methanol (LC-MS grade).
o Inject via Direct Infusion or Flow Injection Analysis (FIA) into an ESI source.
o Settings: Positive Mode (

). Capillary Voltage: 3.5 kV. Cone Voltage: 30V.

o Validation: Look for the base peak at 220.2 and the daughter ion at 192.2 in MS/MS mode
(Collision Energy ~20-30 eV).

References

e Widman, O. (1884).[3] "Uber die Darstellung von Cinnolinderivaten." Berichte der deutschen
chemischen Gesellschaft, 17(1), 722-728.

e Stoermer, R., & Fincke, H. (1909).[3] "Synthese von Cinnolinen."[4] Berichte der deutschen
chemischen Gesellschaft, 42(3), 3115-3132.

e Leonard, N. J. (1945).[3] "Cinnolines: Chemistry and Synthesis." Chemical Reviews, 37(2),
269-286.

e Simpson, J. C. E. (1953).[3] Condensed Pyridazine and Pyrazine Rings (Cinnolines,
Phthalazines, and Quinoxalines). Interscience Publishers. (Standard Reference Text).

e Ames, D. E., etal. (1971). "Cinnolines. Part XXVI. The NMR Spectra of Some Cinnolines."
Journal of the Chemical Society B, 1971, 2382-2389.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.drugfuture.com/organicnamereactions/onr427.htm
https://www.drugfuture.com/organicnamereactions/onr427.htm
https://www.quimicaorganica.org/en/organic-synthesis-1/1524-synthesis-of-benzodiazines.html
https://www.drugfuture.com/organicnamereactions/onr427.htm
https://www.drugfuture.com/organicnamereactions/onr427.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3060301?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. scs.illinois.edu [scs.illinois.edu]

e 2. m.youtube.com [m.youtube.com]

¢ 3. Widman-Stoermer Synthesis [drugfuture.com]

¢ 4. Synthesis of Benzodiazines [quimicaorganica.org]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
Methyl-4-phenylcinnoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3060301/docs#technical-guide-spectroscopic-
characterization-of-3-methyl-4-phenylcinnoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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